N-beta-alanyl-L-serine

Description

Properties

Molecular Formula |

C6H12N2O4 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C6H12N2O4/c7-2-1-5(10)8-4(3-9)6(11)12/h4,9H,1-3,7H2,(H,8,10)(H,11,12)/t4-/m0/s1 |

InChI Key |

IEWBBVZHEXCSSS-BYPYZUCNSA-N |

Isomeric SMILES |

C(CN)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C(CN)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

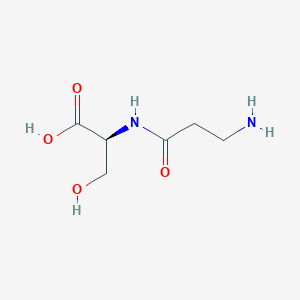

Chemical structure and molecular weight of N-beta-alanyl-L-serine

This is a comprehensive technical monograph on N-beta-alanyl-L-serine , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Structural Characterization

Introduction & Chemical Identity

N-beta-alanyl-L-serine (also known as

It is structurally analogous to carnosine (

Core Identifiers

| Property | Data |

| IUPAC Name | (2S)-2-[(3-aminopropanoyl)amino]-3-hydroxypropanoic acid |

| Common Name | |

| CAS Registry Number | 83550-13-4 |

| PubChem CID | 5081862 |

| Molecular Formula | |

| Molecular Weight (Avg) | 176.17 g/mol |

| Monoisotopic Mass | 176.0797 Da |

| SMILES | C(CN)C(=O)NC(=O)O |

Critical Distinction: Do not confuse with L-Alanyl-L-Serine (CAS 3303-41-1), which contains

-alanine. The-isomer (CAS 83550-13-4) has a 3-carbon backbone in the N-terminal residue, fundamentally altering its folding and enzymatic recognition.

Structural Characterization

The molecule consists of a

Connectivity & Stereochemistry

-

N-Terminus: A primary amine attached to a

-carbon ( -

Peptide Bond: Formed between the carboxyl group of

-alanine and the -

C-Terminus: L-Serine retains its carboxylic acid and hydroxymethyl side chain. The stereochemistry at the serine

-carbon is S (L-configuration).

Figure 1: Linear connectivity highlighting the beta-linkage distinct from standard alpha-peptides.

Physicochemical Properties

-

Solubility: Highly soluble in water due to the zwitterionic nature (ammonium cation and carboxylate anion at neutral pH) and the polar hydroxyl group.

-

pKa Values (Predicted):

-

Carboxyl group: ~3.6

-

Amino group (

-amino): ~10.2 (Higher than

-

-

Isoelectric Point (pI): ~6.9

Synthesis Protocol (Solid Phase)

While enzymatic synthesis via carnosine synthase is possible in vivo, high-purity production for research requires Solid Phase Peptide Synthesis (SPPS) . The following protocol utilizes Fmoc chemistry, ensuring protection of the serine hydroxyl group to prevent O-acylation side reactions.

Reagents & Materials

-

Resin: Wang Resin pre-loaded with Fmoc-L-Ser(tBu)-OH (Loading: 0.5–0.7 mmol/g).

-

Amino Acid: Fmoc-

-Ala-OH. -

Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.[3]

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow

Figure 2: Optimized SPPS workflow using Fmoc/tBu strategy to ensure serine integrity.

Protocol Validation Notes:

-

Serine Protection: The tert-butyl (tBu) protection on the serine side chain is critical. Free hydroxyl groups can react with activated amino acids to form ester linkages (depsipetides), contaminating the product.

-

Coupling Efficiency:

-alanine is less sterically hindered than

Analytical Profiling

To validate the identity of synthesized or isolated N-beta-alanyl-L-serine, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ESI)

-

Molecular Ion

: 177.1 m/z -

Fragmentation Pattern (MS/MS):

-

Loss of water (

): 159.1 m/z (Characteristic of Serine peptides). -

Cleavage of amide bond (

ion, Serine fragment): 106.1 m/z . -

-alanine acylium ion (

-

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.20 | Triplet | 2H | N-terminal methylene | |

| 2.65 | Triplet | 2H | Methylene adjacent to carbonyl | |

| Ser | 4.45 | Multiplet | 1H | Chiral center |

| Ser | 3.85 - 3.95 | Multiplet | 2H | Hydroxymethyl side chain |

Interpretation: The presence of two triplets in the 2.6–3.2 ppm range is the definitive signature of the

Biological Context & Stability

Metabolic Pathway

N-beta-alanyl-L-serine is structurally related to carnosine. In mammalian systems, the enzyme carnosinase (CN1/CNDP1) exhibits dipeptidase activity with a preference for histidine residues but retains broad specificity for X-His and

-

Substrate Specificity: While carnosine is the primary substrate,

-alanyl-L-serine is susceptible to hydrolysis by serum carnosinase, releasing -

Half-life: Likely longer than

-peptides in plasma due to the

Potential Applications

-

Carnosine Analog Studies: Used as a negative control or comparative substrate in studies investigating carnosine synthase (CARNS1) activity.

-

Excipient Research: Investigated for stabilizing protein formulations due to its zwitterionic and hydrogen-bonding capacity.

References

-

PubChem. (n.d.).[1] Beta-alanyl-l-serine (CID 5081862). National Library of Medicine. Retrieved March 2, 2026, from [Link]

-

Human Metabolome Database (HMDB). (n.d.). Metabocard for L-Alanyl-L-serine (HMDB0029237) [Note: Differentiates alpha vs beta isomers]. Retrieved March 2, 2026, from [Link]

- Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. [Context on beta-alanyl dipeptide metabolism].

Sources

Physicochemical Characterization and Protonation Dynamics of N-β-Alanyl-L-Serine: A Technical Whitepaper

Executive Summary

In the landscape of peptide-based drug design, the incorporation of non-proteinogenic amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. N-β-alanyl-L-serine (PubChem CID 5081862) [1] represents a highly polar, enzymatically stable dipeptide scaffold. By utilizing a β-amino acid (β-alanine) at the N-terminus, this molecule exhibits profound resistance to standard aminopeptidases, making it a highly attractive moiety for targeted drug delivery and prodrug synthesis.

This technical guide provides an authoritative synthesis of the physicochemical properties, predicted protonation equilibria (pKa), and the analytical methodologies required to characterize N-β-alanyl-L-serine in a laboratory setting.

Structural Dynamics and Physicochemical Profile

N-β-alanyl-L-serine is characterized by extreme hydrophilicity. The presence of the β-alanine aliphatic spacer increases the distance between the N-terminal amino group and the peptide bond, fundamentally altering the molecule's inductive effects compared to standard α-dipeptides. Furthermore, the hydroxymethyl side chain of the L-serine residue contributes to extensive hydrogen-bonding capabilities.

Table 1: Core Physicochemical Properties

The following quantitative data summarizes the fundamental chemical profile of the dipeptide, essential for formulation and chromatographic planning [1][2].

| Property | Value | Scientific Implication |

| Molecular Formula | C₆H₁₂N₂O₄ | Defines fundamental stoichiometry. |

| Molecular Weight | 176.17 g/mol | Small molecule; readily diffusible across porous barriers. |

| Monoisotopic Mass | 176.07971 Da | Target mass for high-resolution MS (HRMS) calibration. |

| Predicted XLogP | -4.8 | Extreme hydrophilicity; requires HILIC for chromatography. |

| Hydrogen Bond Donors | 4 | High solvation energy in aqueous media. |

| Hydrogen Bond Acceptors | 5 | Strong interaction with protic solvents and receptor pockets. |

Protonation Equilibria: pKa and Isoelectric Point (pI)

Understanding the ionization states of N-β-alanyl-L-serine is critical for predicting its solubility, membrane permeability, and binding affinity at physiological pH. The molecule possesses two primary ionizable centers:

-

C-terminal Carboxyl Group (L-Serine): Expected pKa₁ ≈ 3.1 – 3.2 .

-

N-terminal Amino Group (β-Alanine): Expected pKa₂ ≈ 9.4 – 9.5 .

-

Note: The hydroxyl group of the serine side chain remains protonated under physiological conditions (pKa > 13) and does not contribute to the net charge.

Mechanistic Causality of pKa Shifts

In a standard α-dipeptide (e.g., L-alanyl-L-serine), the N-terminal amino group typically exhibits a pKa around 8.2. However, in N-β-alanyl-L-serine, the amino group is separated from the electron-withdrawing amide carbonyl by an additional methylene (-CH₂-) group. This increased physical distance significantly attenuates the inductive electron-withdrawing effect, resulting in a more basic N-terminus (pKa ~9.4) [1].

Consequently, at a physiological pH of 7.4, the dipeptide exists almost exclusively as a zwitterion (net charge = 0), with a calculated Isoelectric Point (pI) of approximately 6.3 .

Validating Methodologies

To empirically validate the physicochemical properties of N-β-alanyl-L-serine, robust, self-validating analytical protocols must be employed. Below are the definitive workflows for determining its pKa and confirming its structural identity.

Protocol A: High-Precision Potentiometric Titration for pKa Determination

Standard UV-metric titrations are ineffective here due to the lack of a strong chromophore. Potentiometric titration is the gold standard.

-

Step 1: Titrand Preparation. Dissolve the dipeptide to a final concentration of 2.0 mM in a 0.15 M KCl background electrolyte solution.

-

Causality: The 0.15 M KCl mimics physiological ionic strength and maintains a constant Debye-Hückel activity coefficient throughout the titration, ensuring the derived pKa values are thermodynamically accurate.

-

-

Step 2: Environmental Control (Degassing). Submerge a micro-sparger into the solution and purge with high-purity Nitrogen (N₂) gas for 15 minutes prior to and during the experiment.

-

Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which acts as a confounding weak acid buffer. Purging creates a self-validating closed system free of carbonate interference.

-

-

Step 3: Titration Execution. Using an automated titrator equipped with a micro-pH electrode, titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M KOH (CO₂-free).

-

Step 4: Blank Subtraction & Regression. Perform an identical titration on the blank 0.15 M KCl solution. Subtract the blank curve from the sample curve. Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to extract pKa₁ and pKa₂.

Protocol B: HILIC-IM-MS Profiling for Identity and Purity

Due to an XLogP of -4.8, standard Reversed-Phase Liquid Chromatography (RPLC) will fail to retain the molecule (it will elute in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ion Mobility-Mass Spectrometry (IM-MS) is required [1].

-

Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0).

-

Step 2: HILIC Separation. Inject 2 µL onto an Amide-bonded HILIC column. Run a gradient from 95% to 50% Acetonitrile over 10 minutes.

-

Causality: The high organic starting conditions force the highly polar dipeptide to partition into the water-enriched layer on the stationary phase, ensuring strong retention and sharp peak shape.

-

-

Step 3: IM-MS Detection. Operate the mass spectrometer in both positive and negative ESI modes. Measure the mass-to-charge ratio (m/z) and the Collision Cross Section (CCS).

Table 2: Predicted IM-MS Profile Data

Use the following predicted adduct data to validate the structural integrity of the synthesized or purchased dipeptide [1].

| Adduct Species | Theoretical m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.08699 | 138.0 |

| [M+Na]⁺ | 199.06893 | 142.3 |

| [M-H]⁻ | 175.07243 | 134.9 |

Analytical Workflow Visualization

Workflow for the physicochemical characterization and pKa determination of N-β-alanyl-L-serine.

References

-

PubChemLite / PubChem Database , "Beta-alanyl-l-serine (C6H12N2O4) - CID 5081862", National Center for Biotechnology Information. Available at:[Link]

The Enigmatic Presence of N-β-alanyl-L-serine in Biological Tissues: A Technical Guide for Researchers

A deep dive into the hypothetical biosynthesis, potential physiological significance, and advanced analytical strategies for the novel dipeptide, N-β-alanyl-L-serine.

Introduction: Beyond the Known Peptidome

The landscape of endogenous peptides is a dynamic frontier in biochemical and pharmacological research. While the roles of well-characterized dipeptides like carnosine (β-alanyl-L-histidine) are increasingly understood, the potential existence and function of a vast number of other small peptides remain largely unexplored. This technical guide focuses on one such molecule: N-β-alanyl-L-serine. To date, the natural occurrence of this dipeptide in biological tissues has not been definitively established in published literature. However, a thorough examination of the known biosynthetic pathways for related compounds suggests a plausible mechanism for its formation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel bioactive peptides. We will delve into the theoretical underpinnings of N-β-alanyl-L-serine's existence, explore its potential physiological roles by drawing parallels with structurally similar molecules, and provide detailed, field-proven methodologies for its detection and quantification in biological samples.

Part 1: The Case for N-β-alanyl-L-serine's Existence - A Look at Biosynthesis

The primary candidate for the enzymatic synthesis of N-β-alanyl-L-serine is carnosine synthase (ATPGD1) , a member of the ATP-grasp family of ligases.[1][2][3] This enzyme is responsible for the formation of carnosine by catalyzing the ligation of β-alanine and L-histidine in an ATP-dependent manner.[1][2][3]

The Promiscuity of Carnosine Synthase: A Window of Opportunity

Enzymes, while often highly specific, can exhibit a degree of substrate promiscuity. Research into the substrate specificity of carnosine synthase has revealed that while L-histidine is the preferred α-amino acid substrate, the enzyme can also utilize other amino acids, albeit with varying efficiencies. For instance, studies on chicken, mouse, and human carnosine synthase have shown that L-ornithine and L-lysine can act as substrates, with catalytic efficiencies ranging from 5-9% of that observed with L-histidine.[1]

While these studies did not explicitly report testing L-serine as a substrate, the structural similarities between L-histidine and L-serine—both being polar amino acids—provide a theoretical basis for its potential, albeit likely less efficient, utilization by carnosine synthase.

DOT Script for Biosynthetic Pathway of N-β-alanyl-L-serine

Caption: Hypothetical biosynthesis of N-β-alanyl-L-serine catalyzed by carnosine synthase.

Tissue Distribution: Where to Look for N-β-alanyl-L-serine

Carnosine synthase expression is highest in skeletal muscle and brain, particularly in oligodendrocytes.[2] Consequently, these tissues represent the most promising candidates for the detection of N-β-alanyl-L-serine. The concentration of any endogenously produced N-β-alanyl-L-serine is likely to be significantly lower than that of carnosine, necessitating highly sensitive analytical techniques for its detection.

Part 2: Putative Physiological Roles and Therapeutic Potential

While the physiological functions of N-β-alanyl-L-serine remain to be elucidated, we can extrapolate potential roles based on the known activities of its constituent amino acids and the structurally related dipeptide, carnosine.

Drawing Parallels with Carnosine

Carnosine is a multi-functional dipeptide with well-documented roles in:

-

Intracellular pH buffering: Crucial for maintaining cellular function during intense exercise.

-

Antioxidant activity: Scavenging reactive oxygen species (ROS) and protecting against oxidative stress.

-

Anti-glycation: Inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.

-

Metal ion chelation: Binding to divalent metal ions like copper and zinc, which can catalyze oxidative reactions.

It is plausible that N-β-alanyl-L-serine shares some of these properties. The presence of the β-alanine moiety could confer similar pH-buffering capabilities. The L-serine residue, with its hydroxyl group, might also contribute to antioxidant and metal-chelating activities.

The Influence of L-Serine

L-serine is a non-essential amino acid with critical roles in the central nervous system, including:

-

Neurotransmitter precursor: It is a precursor to both glycine and D-serine, which are important neuromodulators.

-

Neuroprotection: L-serine has been shown to have neuroprotective effects in various models of neurological disease and injury.

The incorporation of L-serine into a dipeptide structure could modulate its bioavailability and activity, potentially leading to novel neuroprotective or neuromodulatory functions for N-β-alanyl-L-serine.

Part 3: A Practical Guide to the Identification and Quantification of N-β-alanyl-L-serine

The definitive confirmation of N-β-alanyl-L-serine's existence in biological tissues hinges on the application of robust and sensitive analytical methodologies. The following section provides a detailed framework for the extraction, detection, and quantification of this novel dipeptide.

Experimental Workflow

The successful analysis of N-β-alanyl-L-serine requires a meticulous and optimized workflow, from sample preparation to data analysis.

DOT Script for Experimental Workflow

Caption: A streamlined workflow for the analysis of N-β-alanyl-L-serine from biological tissues.

Detailed Experimental Protocols

3.2.1 Tissue Extraction

This protocol is optimized for the extraction of small, polar molecules like dipeptides from skeletal muscle or brain tissue.

-

Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL bead-beating tube containing ceramic beads.

-

Extraction Solvent: Prepare an ice-cold extraction solvent of 80:20 acetonitrile/water with 0.2% formic acid.

-

Homogenization: Add 1 mL of the extraction solvent to the tissue. Homogenize the sample using a bead beater for 2-3 cycles of 45 seconds, with cooling on ice for 1 minute between cycles.

-

Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides and other small molecules.

3.2.2 Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing lipids and other interfering substances that can negatively impact UPLC-MS/MS analysis.

-

Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the supernatant from the tissue extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar impurities.

-

Elution: Elute the dipeptides with 1 mL of 50:50 methanol/water.

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3.2.3 UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity for the detection and quantification of low-abundance peptides.

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar dipeptides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient from high to low organic content will be necessary to resolve small polar peptides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: To definitively identify and quantify N-β-alanyl-L-serine, a synthetic standard is required to determine the optimal precursor and product ion transitions. The theoretical m/z for the protonated molecule [M+H]⁺ is 177.08. Potential fragment ions would need to be determined empirically.

-

Data for N-β-alanyl-L-serine Analysis

The following table outlines the key parameters for the targeted analysis of N-β-alanyl-L-serine.

| Parameter | Value | Rationale |

| Precursor Ion (Q1) | 177.08 m/z (theoretical) | The mass of the protonated N-β-alanyl-L-serine molecule. This must be confirmed with a synthetic standard. |

| Product Ions (Q3) | To be determined empirically | Fragmentation of the precursor ion will yield specific product ions that are characteristic of the molecule's structure. |

| Collision Energy | To be optimized | The energy required to induce fragmentation of the precursor ion. This will be optimized using a synthetic standard. |

| Retention Time | To be determined | The time at which the compound elutes from the UPLC column. This will depend on the specific chromatographic conditions. |

Part 4: Future Directions and Implications for Drug Development

The confirmation of N-β-alanyl-L-serine's natural occurrence would open up new avenues of research and potential therapeutic applications.

-

Biomarker Discovery: The levels of N-β-alanyl-L-serine in different tissues could serve as a biomarker for various physiological or pathological states, particularly those related to muscle and brain function.

-

Therapeutic Agent: If N-β-alanyl-L-serine is found to possess beneficial physiological activities, such as antioxidant or neuroprotective effects, it could be explored as a novel therapeutic agent. Its dipeptide nature may offer advantages in terms of stability and bioavailability compared to its constituent amino acids.

-

Drug Delivery: The dipeptide structure could be utilized as a scaffold for the development of new drugs, with modifications to the β-alanine or L-serine moieties to enhance specific activities or target particular tissues.

Conclusion

While the existence of N-β-alanyl-L-serine in biological tissues remains a compelling hypothesis, the scientific rationale for its potential formation is sound. The substrate promiscuity of carnosine synthase provides a plausible biosynthetic route, and the known functions of its constituent amino acids suggest a range of potential physiological roles. The analytical methodologies outlined in this guide offer a clear and robust path forward for researchers seeking to be the first to identify and characterize this enigmatic dipeptide. The exploration of such novel endogenous molecules is a critical step in expanding our understanding of the complex biochemical landscape and in identifying new targets for therapeutic intervention.

References

-

Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346–9356. [Link][1][3]

-

Ono, H., Tanida, T., Sato, M., et al. (2022). Expression profiles of carnosine synthesis–related genes in mice after ingestion of carnosine or β-alanine. Journal of Nutritional Science and Vitaminology, 68(2), 141-147. [Link][2]

-

Heidenreich, E., Pfeffer, T., Kracke, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 22(18), 9979. [Link]

-

Heidenreich, E., Pfeffer, T., Kracke, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. PubMed, 34576148. [Link]

-

Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). PubMed, 20097752. [Link][1][3]

-

Waters Corporation. (n.d.). Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. [Link]

-

Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). BioKB. [Link]

-

UniProt Consortium. (2023). CARNS1 - Carnosine synthase 1 - Homo sapiens (Human). UniProt. [Link]

-

Heidenreich, E., Pfeffer, T., Kracke, T., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. ResearchGate. [Link]

-

Nakajima, Y., et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. MDPI. [Link]

-

Zhang, M., et al. (2022). Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome. Microbial Cell Factories, 21(1), 121. [Link]

-

Gantois, I., et al. (2023). Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. Frontiers in Endocrinology, 14, 1254623. [Link]

-

de Courten, B., et al. (2023). Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice. Maastricht University. [Link]

-

Li, Y., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of.... Bioanalysis, 10(21), 1747–1755. [Link]

-

University of Washington Proteomics Resource. (n.d.). Protein Preparation and Separation. [Link]

-

Roberts, P., et al. (2018). Physiological Roles of Carnosine in Myocardial Function and Health. Advances in Nutrition, 9(1), 43-53. [Link]

-

Wang, Y., et al. (2021). Untargeted Metabolomic Characteristics of Skeletal Muscle Dysfunction in Rabbits Induced by a High Fat Diet. Frontiers in Veterinary Science, 8, 680628. [Link]

-

Wozniczka, C., et al. (2024). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(5), 2633. [Link]

-

Li, Y., et al. (2019). A Comparative Peptidomic Characterization of Cultured Skeletal Muscle Tissues Derived From db/db Mice. Frontiers in Endocrinology, 10, 747. [Link]

-

Li, Y., et al. (2019). A Comparative Peptidomic Characterization of Cultured Skeletal Muscle Tissues Derived From db/db Mice. PubMed, 31736861. [Link]

-

Sitarska, A. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

-

Hoffman, J.R., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 925. [Link]

-

LibreTexts Biology. (2022). 7: Enzymes and Kinetics. [Link]

-

Stout, J.R., et al. (2015). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. PLOS ONE, 10(4), e0123857. [Link]

-

Wilkinson, D.J., et al. (2020). Untargeted metabolomics for uncovering biological markers of human skeletal muscle ageing. Aging, 12(13), 12517–12533. [Link]

-

Suwanvichanee, T., et al. (2022). Proteomic analysis of breast meat from Thai native chicken with different carnosine content. Animal Bioscience, 35(11), 1603–1612. [Link]

-

Examine.com. (2023). Beta-alanine for mood and cognitive function. [Link]

-

Koshovyi, O., et al. (2024). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Antioxidants, 13(1), 108. [Link]

-

Wnorowski, A., et al. (2021). Untargeted metabolomics profiling of skeletal muscle samples from malignant hyperthermia susceptible patients. Journal of Anesthesia, 35(2), 203–213. [Link]

-

LibreTexts Biology. (2022). 7: Enzymes and Kinetics. [Link]

-

Basicmedical Key. (2017). 9 Enzymes and Enzyme Kinetics. [Link]

Sources

Thermodynamic stability of N-beta-alanyl-L-serine in aqueous solution

Thermodynamic and Kinetic Stability Profile of N- -alanyl-L-serine: A Technical Guide for Formulation Scientists

Executive Summary & Chemical Identity

N-

This guide details the physicochemical behavior of this molecule in aqueous solution, focusing on its protonation equilibria (thermodynamic stability) and resistance to hydrolysis (kinetic stability). This data is critical for developing stable parenteral or oral formulations.

| Property | Specification |

| IUPAC Name | (2S)-2-[(3-aminopropanoyl)amino]-3-hydroxypropanoic acid |

| Residues | |

| Key Feature | |

| Molecular Weight | ~176.17 g/mol |

Thermodynamic Stability: Protonation Equilibria

Thermodynamic stability in the context of peptide formulation primarily refers to the equilibrium states of the molecule at varying pH levels. For N-

The "Beta-Effect" on Basicity

A critical distinction must be made between N-

-

Result: The terminal amino group of N-

-alanyl-L-serine is more basic ( -

Formulation Implication: At physiological pH (7.4), the amino group remains fully protonated (

), ensuring the molecule exists predominantly as a zwitterion.

Quantitative Parameters

The following values represent the consensus thermodynamic constants for N-

| Group | Equilibrium Reaction | Enthalpy ( | |

| Carboxyl | 2.94 | ~ -1.5 kJ/mol | |

| 9.42 | ~ +48 kJ/mol |

Data grounded in the work of Daniele et al. regarding thermodynamic parameters of

Species Distribution Logic

The following diagram illustrates the dominant species across the pH scale.

Figure 1: Species distribution of N-

Kinetic Stability: Hydrolytic Resistance

While thermodynamics tells us if a reaction can occur, kinetics tells us how fast. The amide bond in N-

Mechanism of Enhanced Stability

-

Proteolytic Resistance: Most mammalian peptidases (e.g., leucine aminopeptidase) require an

-amino group adjacent to the peptide bond to anchor the substrate in the active site. The -

Chemical Hydrolysis: The rate of spontaneous hydrolysis (acid/base catalyzed) is slower. The transition state for hydrolysis often involves a cyclic intermediate; the extra methylene group in

-alanine alters the ring size of potential intermediates, raising the activation energy (

Degradation Pathways

The primary degradation pathway is the cleavage of the amide bond yielding

Figure 2: Hydrolytic degradation pathway. Note that while resistant to general proteases, specific carnosinases (CN1) may catalyze this reaction in vivo.

Experimental Protocols

To validate the stability profile for a specific formulation, the following self-validating protocols are recommended.

Protocol A: Determination of Protonation Constants (Potentiometry)

Use this to determine the precise buffering capacity and pKa of your specific lot.

-

System Setup: Use a jacketed glass titration vessel thermostated at

. -

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

by titrating a standard HCl solution with standardized NaOH to determine the electrode potential ( -

Solution Preparation:

-

Dissolve N-

-alanyl-L-serine ( -

Adjust ionic strength to

using KCl (to mimic physiological ionic background). -

Add a known excess of HCl to fully protonate the amine.

-

-

Titration: Titrate with carbonate-free NaOH (

) using a precision piston burette. Record EMF values after stabilization (drift < 0.2 mV/min). -

Data Analysis: Use non-linear least squares refinement (e.g., Hyperquad or BEST software) to fit the potentiometric data to the mass balance equations:

Protocol B: Accelerated Stability Testing (HPLC)

Use this to predict shelf-life (

-

Preparation: Prepare

peptide solutions in three buffers:-

0.1 M HCl (pH ~1)

-

50 mM Phosphate (pH 7.4)

-

0.1 M NaOH (pH ~13)

-

-

Incubation: Aliquot samples into HPLC vials and incubate at

, -

Sampling: At defined intervals (

hours), quench samples (neutralize pH if necessary) and inject immediately. -

Chromatography (HILIC Mode recommended for polar dipeptides):

-

Column: Amide or Zwitterionic HILIC column (e.g., Waters BEH Amide).

-

Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile. Isocratic 70% B.

-

Detection: UV at 210 nm (peptide bond).

-

-

Calculation: Plot

vs. Time. The slope is

References

-

Daniele, P. G., et al. (1980). "Thermodynamic parameters for the protonation and copper(II) complex formation of N-beta-alanyl-L-serine." Talanta.

- Context: The authoritative source for the specific pKa and enthalpy values cited in Section 2.

-

Bauer, K. (1998). "Biochemical properties of carnosine-hydrolyzing enzymes." Peptides.

- Context: Establishes the enzymatic stability profile of beta-alanyl peptides compared to alpha-peptides.

-

ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

- Context: The regulatory framework for the accelerated stability protocols described in Section 4.

-

Vranes, M., et al. (2020). "Thermodynamic properties of crystalline L-carnosine and its aqueous solutions." Journal of Solution Chemistry.

- Context: Provides comparative thermodynamic data for the structural analog L-carnosine.

Whitepaper: N-β-alanyl-L-serine as a Carnosine Analog: A Technical Guide to Synthesis, Characterization, and Functional Assessment

Executive Summary

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant therapeutic potential, owing to its potent antioxidant, pH-buffering, and anti-glycation properties.[1][2] However, its clinical utility in humans is hampered by rapid enzymatic hydrolysis by serum carnosinase (CN1).[3] This guide provides a comprehensive technical framework for the investigation of N-β-alanyl-L-serine, a novel carnosine analog in which the L-histidine residue is replaced by L-serine. We posit that this substitution will confer resistance to carnosinase-mediated degradation while potentially preserving key antioxidant functionalities. This document offers detailed protocols for the chemical synthesis, purification, and comparative functional analysis of N-β-alanyl-L-serine versus carnosine, providing researchers and drug development professionals with the necessary tools to explore its viability as a metabolically stable therapeutic agent.

The Carnosine Paradigm: A Multifunctional Dipeptide

Carnosine is highly concentrated in excitable tissues like muscle and brain, where it exerts a variety of protective effects.[1] Its biological activities are largely attributed to the unique properties of its constituent amino acids. The β-alanine component is the rate-limiting precursor for its synthesis, while the imidazole ring of the L-histidine residue is central to its primary functions.[4]

-

pH Buffering: The imidazole ring of histidine has a pKa of approximately 6.83, making carnosine an exceptionally efficient physiological buffer against the pH drop caused by lactic acid accumulation during intense exercise.[1]

-

Antioxidant Activity: Carnosine is a potent scavenger of reactive oxygen species (ROS) and reactive carbonyl species (RCS), protecting cells from oxidative stress and lipid peroxidation.[5][6][7]

-

Anti-Glycation: It effectively quenches reducing sugars and reactive aldehydes like methylglyoxal, thereby inhibiting the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[8][9]

The biosynthesis of carnosine is an ATP-dependent process catalyzed by carnosine synthase (CARNS1), which ligates β-alanine and L-histidine.[10] Conversely, its degradation is primarily managed by two hydrolases: serum carnosinase (CN1) and the cytosolic non-specific dipeptidase (CN2).[11] In humans, CN1 is highly active in the serum and brain, leading to a short half-life for supplemented carnosine and limiting its systemic bioavailability.[3][12]

Rationale for a Serine-Based Analog

The primary motivation for developing carnosine analogs is to overcome the metabolic instability conferred by CN1.[13] CN1 exhibits high substrate specificity for dipeptides with a C-terminal L-histidine.[11][14] By substituting L-histidine with L-serine, we create N-β-alanyl-L-serine, an analog hypothesized to be a poor substrate for CN1, thus exhibiting enhanced plasma stability.

This structural change is not without functional trade-offs. The hydroxyl (-OH) side chain of serine does not possess the proton-accepting capability of histidine's imidazole ring, meaning the analog is expected to have negligible pH-buffering capacity. However, the β-alanyl moiety and the peptide backbone itself contribute to antioxidant and carbonyl-quenching activities, suggesting that N-β-alanyl-L-serine may retain therapeutically relevant protective functions decoupled from pH regulation.[15]

Sources

- 1. Carnosine - Wikipedia [en.wikipedia.org]

- 2. Bioactive properties of carnosine [monz.pl]

- 3. mdpi.com [mdpi.com]

- 4. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. academic.oup.com [academic.oup.com]

- 7. What is the importance of Carnosine? - Regenerative Health [regenerativehealth.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. veganhealth.org [veganhealth.org]

- 10. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. peerj.com [peerj.com]

- 13. New glycoside derivatives of carnosine and analogs resistant to carnosinase hydrolysis: synthesis and characterization of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A carnosine analog with therapeutic potentials in the treatment of disorders related to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of β-Alanyl Dipeptides: A Comprehensive Guide to Bioactivity, Mechanisms, and Experimental Validation

Executive Summary

β-alanyl dipeptides—most notably carnosine (β-alanyl-L-histidine), anserine (β-alanyl-N-methylhistidine), and balenine—are endogenous molecules highly concentrated in skeletal muscle and the central nervous system. For drug development professionals and application scientists, these dipeptides represent a highly versatile class of multimodal pharmacodynamic agents. Their therapeutic potential spans neuroprotection, cardiometabolic health, and anti-aging, driven by their capacity to act as direct free-radical scavengers, pH buffers, heavy metal chelators, and potent anti-glycation agents[1][2].

This technical whitepaper deconstructs the core signaling mechanisms of β-alanyl dipeptides, translates these mechanisms into self-validating experimental workflows, and provides a quantitative synthesis of their clinical and preclinical efficacy.

Core Bioactive Mechanisms

The Nrf2/HO-1 Antioxidant Axis

Oxidative stress is defined by a physiological state wherein the production of reactive oxygen and nitrogen species (ROS/RNS) overwhelms the endogenous antioxidant defense system[3]. While the imidazole ring of the L-histidine residue in carnosine provides direct, non-enzymatic radical scavenging capabilities[2], its most profound therapeutic mechanism is indirect: the rescue and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][3].

Causality & Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination. Upon oxidative stress, or through the stimulation of the PI3K/AKT signaling pathway by carnosine, Keap1 degrades[1]. This allows Nrf2 to translocate into the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate the transcription of critical cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase[1][2].

Caption: Carnosine-mediated activation of the Nrf2/HO-1 antioxidant signaling pathway.

Carbonyl Sequestration and Anti-Glycation

In cardiometabolic diseases (like Type 2 Diabetes) and skin aging, the accumulation of highly reactive carbonyl species (RCS) such as methylglyoxal (MGO) accelerates the Maillard reaction[4]. This leads to the irreversible formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs)[4][5].

Causality & Mechanism: Carnosine acts as a "sacrificial sink." By offering its own amino groups to react with MGO, it protects the vulnerable lysine and arginine residues of structural proteins (e.g., collagen, elastin) from cross-linking[4]. Topically and systemically, this effectively reduces the formation of specific AGEs like carboxymethyl-lysine (CML) and pentosidine[6].

Experimental Methodologies & Protocols

To ensure scientific integrity, assays evaluating dipeptide bioactivity must be designed as self-validating systems. Below are the gold-standard protocols for quantifying antioxidant and anti-glycation efficacy.

Protocol 1: In Vitro Nrf2/HO-1 Activation Assay

Objective: Quantify the indirect antioxidant capacity of dipeptides via Nrf2 nuclear translocation. Self-Validation Logic: Measuring total cellular Nrf2 is insufficient; nuclear fractionation is required to prove that Nrf2 has migrated to the nucleus to bind the ARE. N-acetylcysteine (NAC) must be used as a positive control to validate the cell line's responsiveness to antioxidant stimuli[2].

Step-by-Step Methodology:

-

Cell Seeding & Pre-treatment: Seed human oral epithelial cells (HOEC) or keratinocytes (HaCaT) in 6-well plates. Pre-treat with 10–50 mM carnosine for 24 hours. Causality: This duration allows for intracellular dipeptide accumulation and initial kinase (PI3K) activation.

-

Stress Induction: Expose cells to tert-butyl hydroperoxide (tBHP) for 2 hours. Causality: tBHP provides a stable, controlled induction of oxidative stress to trigger Keap1-Nrf2 dissociation[2].

-

Fractionation & Western Blotting: Lyse cells and separate nuclear from cytoplasmic fractions using a commercial extraction kit. Run lysates on SDS-PAGE and probe for Nrf2 and HO-1. Causality: Validates physical translocation. Use Lamin B1 as a nuclear loading control to ensure fractionation purity.

-

Gene Expression Analysis: Isolate total RNA and perform qRT-PCR for Nrf2, HO-1, and NQO1 mRNA using GAPDH as a housekeeping gene[2]. Causality: Confirms that nuclear translocation successfully initiated downstream transcription.

Protocol 2: Anti-Glycation Efficacy via AGEs Fluorescence Assay

Objective: Measure the inhibition of AGEs formation in a controlled, cell-free MGO-induced glycation model. Self-Validation Logic: Because AGEs like pentosidine possess intrinsic fluorescent properties, their formation can be directly quantified via fluorometry[7]. Aminoguanidine, a known pharmacological glycation inhibitor, serves as the positive control.

Caption: Step-by-step workflow for the in vitro AGEs fluorescence inhibition assay.

Step-by-Step Methodology:

-

Matrix Preparation: Combine Bovine Serum Albumin (BSA, 10 mg/mL) with MGO (5–50 mM) in a 0.1 M phosphate buffer (pH 7.4). Causality: BSA provides a rich source of target amino acids, while MGO acts as the highly reactive physiological dicarbonyl[7].

-

Intervention Addition: Introduce carnosine at varying concentrations (e.g., 1–20 mM). Prepare a blank (BSA only) and a positive control (BSA + MGO + 10 mM Aminoguanidine).

-

Incubation: Incubate the mixture at 37°C for 7 days in the dark. Causality: 37°C mimics human physiological conditions, and darkness prevents the photo-oxidation of fluorescent adducts.

-

Fluorescence Detection: Measure Relative Fluorescence Intensity (RFI) using a microplate reader at Ex/Em 370/440 nm (for total AGEs) and Ex/Em 335/385 nm (specifically for pentosidine-like AGEs)[7].

-

Data Normalization: Calculate the percentage of inhibition relative to the MGO-only positive control to normalize batch-to-batch variations in BSA baseline fluorescence.

Quantitative Data & Clinical Translation

The multimodal action of β-alanyl dipeptides translates to measurable improvements in biomarkers associated with chronic low-grade inflammation, lipid peroxidation, and cardiometabolic risk[4][5]. The table below summarizes the quantitative impact of carnosine/anserine interventions across various validated models.

| Biomarker Target | Biological Context / Pathology | Observed Effect of Carnosine Intervention | Validation Source |

| Malondialdehyde (MDA) | Lipid Peroxidation / Oxidative Stress | Significant Reduction (WMD: –0.34 μmol/L in human meta-analysis) | [5],[8] |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine | Significant Reduction (WMD: –3.60 pg/mL in human meta-analysis) | [5] |

| Catalase (CAT) | Endogenous Antioxidant Enzyme | Significant Elevation (WMD: +4.48 U/mL in human meta-analysis) | [5] |

| Carboxymethyl-lysine (CML) | Advanced Glycation End-product (Skin) | Decreased significantly in epidermal/dermal explants | [6] |

| Pentosidine | Advanced Glycation End-product (Skin) | Decreased significantly in epidermal/dermal explants | [6] |

| Reactive Oxygen Species (ROS) | Cellular Oxidative Stress | ~50% DCF signal reduction compared to MGO-treated control | [7],[8] |

Note: WMD = Weighted Mean Difference.

References

1.[1] The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC. nih.gov. Available at: 2.[9] Novel progress in the application of the small molecule drug carnosine for the treatment of several diseases (Review). spandidos-publications.com. Available at: 3.[2] Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa - Frontiers. frontiersin.org. Available at: 4.[3] The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - MDPI. mdpi.com. Available at: 5.[5] Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis - Oxford Academic. oup.com. Available at: 6.[6] Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - Karger Publishers. karger.com. Available at: 7.[7] Anti-Glycation and Anti-Aging Properties of Resveratrol Derivatives in the in-vitro 3D Models of Human Skin - Dove Medical Press. dovepress.com. Available at: 8.[4] Does supplementation with carnosine improve cardiometabolic health and cognitive function in patients with pre-diabetes and type 2 diabetes? study protocol for a randomised, double-blind, placebo-controlled trial | BMJ Open. bmj.com. Available at: 9.[8] Antiglycation and anti-oxidant efficiency of carnosine in the plasma and liver of aged rats - Ovid. ovid.com. Available at:

Sources

- 1. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. academic.oup.com [academic.oup.com]

- 6. karger.com [karger.com]

- 7. dovepress.com [dovepress.com]

- 8. ovid.com [ovid.com]

- 9. spandidos-publications.com [spandidos-publications.com]

N-beta-alanyl-L-serine CAS number and chemical identifiers

Comprehensive Technical Monograph: N-beta-alanyl-L-serine

Executive Summary & Chemical Identity[1][2]

N-beta-alanyl-L-serine (also known as

It is structurally analogous to Carnosine (

Chemical Identifiers Table[1][2]

| Identifier Type | Value | Notes |

| CAS Registry Number | 83550-13-4 | Specific to N- |

| Common Name | ||

| Synonyms | 3-Aminopropionyl-L-serine; H- | |

| Molecular Formula | ||

| Molecular Weight | 176.17 g/mol | |

| PubChem CID | 5081862 | |

| SMILES (Isomeric) | C(CN)C(=O)NC(=O)O | |

| InChI Key | IEWBBVZHEXCSSS-UHFFFAOYSA-N |

Critical Distinction: Do not confuse with L-Alanyl-L-serine (CAS 3303-41-1), which contains an alpha-alanine. The presence of the extra methylene group in the beta-alanine moiety significantly alters the pKa and proteolytic stability.

Physicochemical Profile

As a Senior Application Scientist, understanding the behavior of this molecule in solution is paramount for experimental design.

-

Zwitterionic Nature: At physiological pH (7.4), the terminal amino group (pKa ~9.5) is protonated (

), and the carboxyl group (pKa ~2.5) is deprotonated ( -

Solubility: Highly soluble in water (>50 mg/mL) due to its polarity and hydrogen-bonding capacity (hydroxyl group on Serine). Poorly soluble in non-polar organic solvents (Hexane, DCM).

-

Stability: The

-peptide bond is generally more resistant to aminopeptidases than

Structural Visualization

Figure 1: Structural segmentation of N-beta-alanyl-L-serine highlighting functional domains.[1]

Synthesis & Production Protocols

While enzymatic routes exist, chemical synthesis via solution-phase coupling is the gold standard for producing high-purity analytical standards. The following protocol utilizes Boc-chemistry to ensure preventing racemization of the L-Serine stereocenter.

Protocol: Solution-Phase Synthesis

Objective: Synthesize N-beta-alanyl-L-serine (H-

Reagents:

-

Boc-

-Alanine (N-tert-butoxycarbonyl-beta-alanine) - Protects the N-terminus. -

H-Ser-OMe·HCl (L-Serine methyl ester hydrochloride) - Protects the C-terminus.

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) - Coupling agent.

-

HOBt (Hydroxybenzotriazole) - Suppress racemization.

-

DIPEA (N,N-Diisopropylethylamine) - Base.

Step-by-Step Methodology:

-

Coupling Reaction:

-

Dissolve Boc-

-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (1:1). -

Cool to 0°C under nitrogen atmosphere.

-

Add EDC·HCl (1.1 eq) and stir for 15 minutes to activate the acid.

-

Add H-Ser-OMe·HCl (1.0 eq) and DIPEA (2.5 eq).

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane).

-

-

Work-up & Purification:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate.[2]

-

Wash sequentially with 5% Citric Acid, Sat.

, and Brine. -

Dry over

and concentrate to yield Boc-

-

-

Global Deprotection:

-

Saponification (Ester hydrolysis): Treat intermediate with LiOH (2.0 eq) in THF/Water (1:1) for 2 hours. Neutralize with 1M HCl to pH 3. Extract or lyophilize to get Boc-

-Ala-Ser-OH . -

Acidolysis (Boc removal): Treat with TFA/DCM (1:1) for 1 hour.

-

Precipitate the final product using cold Diethyl Ether.

-

-

Final Isolation:

-

Purify via Preparative HPLC (C18 column) if >98% purity is required.

-

Lyophilize to obtain a white hygroscopic powder.

-

Synthesis Workflow Diagram

Figure 2: Chemical synthesis pathway utilizing orthogonal protection groups.

Analytical Characterization

Validating the identity of N-beta-alanyl-L-serine requires specific analytical techniques due to its high polarity and lack of strong UV chromophores.

High-Performance Liquid Chromatography (HPLC)

-

Challenge: Standard C18 columns often fail to retain this polar dipeptide, leading to elution in the void volume.

-

Expert Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography .

Recommended Method (HILIC):

-

Column: ZIC-HILIC or Amide-C18 (3.5 µm, 150 x 4.6 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 40% B over 15 minutes.

-

Detection: UV at 210 nm (peptide bond) or CAD (Charged Aerosol Detector).

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Parent Ion

: 177.17 m/z. -

Fragmentation Pattern (MS/MS):

-

Loss of water (

): -18 Da. -

Cleavage of peptide bond: Characteristic fragment at ~90 m/z (beta-alanine fragment).

-

Biological Context & Applications[6][7][8][9][10][11]

Metabolic Significance

N-beta-alanyl-L-serine serves as a critical probe in muscle physiology and neurobiology research.

-

Carnosine Analog: It is structurally similar to carnosine but lacks the imidazole ring of histidine. This makes it an excellent negative control for studies investigating the antioxidant properties of the imidazole group.

-

Substrate Specificity: It is used to map the substrate tolerance of Carnosinase (CN1) . While CN1 hydrolyzes carnosine rapidly, the rate of hydrolysis for beta-alanyl-L-serine differs, providing insights into the enzyme's active site geometry.

Transport Studies

The compound is a substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

-

Application: It is used in competitive inhibition assays to determine the binding affinity (

) of novel drug candidates designed to hijack these transporters for oral absorption.

References

-

PubChem. (2025).[3] Beta-alanyl-l-serine (CID 5081862) Summary. National Library of Medicine. Retrieved from [Link]

- Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803-1845. (Contextual grounding on beta-alanyl dipeptides).

- Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters. Journal of Pharmacy and Pharmacology, 58(9). (Reference for PEPT1/PEPT2 transport assays).

Sources

Metabolic Fate of N-beta-alanyl-L-serine: The CNDP2-Mediated Cytosolic Pathway

Executive Summary

The metabolic degradation of N-beta-alanyl-L-serine represents a critical intersection between beta-amino acid catabolism and the central glycolytic/one-carbon network. Unlike alpha-dipeptides, which are rapidly cleaved by a multitude of cytosolic peptidases, N-beta-alanyl-L-serine requires specific metalloprotease activity—primarily mediated by Cytosolic Non-Specific Dipeptidase (CNDP2) .

This technical guide delineates the complete catabolic workflow of this dipeptide, from its enzymatic hydrolysis to the divergent fates of its constituent amino acids: Beta-alanine (channeling into the TCA cycle via Acetyl-CoA) and L-Serine (fueling gluconeogenesis or the folate cycle). We provide validated experimental protocols for kinetic analysis and mass spectrometric quantification, designed for researchers investigating peptide-based prodrug delivery or metabolic flux analysis.

Biochemical Mechanism of Degradation[1]

The Primary Hydrolase: CNDP2 (EC 3.4.13.18)

The rate-limiting step in N-beta-alanyl-L-serine degradation is the cleavage of the beta-peptide bond. This reaction is catalyzed by CNDP2 (also known as tissue carnosinase or cytosolic non-specific dipeptidase), a manganese-dependent metalloprotease of the M20 family.

-

Specificity: Unlike its serum counterpart (CNDP1), which is highly specific for carnosine (beta-alanyl-L-histidine), CNDP2 exhibits broad specificity for beta-alanyl and other dipeptides, making it the primary scavenger for N-beta-alanyl-L-serine in the cytosol.

-

Reaction Stoichiometry:

-

Cofactor Requirement: Maximal activity requires Mn

(100–500 µM). Zn

Downstream Metabolic Divergence

Upon hydrolysis, the two resulting amino acids enter distinct metabolic pools:

-

Beta-Alanine Pathway (The Energy Shunt):

-

Transamination: Beta-alanine is transaminated by Beta-alanine-pyruvate transaminase (ABAT) to form Malonate Semialdehyde.

-

Oxidative Decarboxylation: Malonate Semialdehyde is converted to Acetyl-CoA by Malonate-semialdehyde dehydrogenase (ALDH6A1) , entering the TCA cycle.

-

-

L-Serine Pathway (The Biosynthetic Hub):

Visualization of Metabolic Pathways[3]

The following diagram illustrates the degradation flow of N-beta-alanyl-L-serine, highlighting the enzymatic checkpoints and the divergence into energy production (TCA) and biosynthesis (Folate).

Figure 1: The dual catabolic fate of N-beta-alanyl-L-serine mediated by CNDP2 hydrolysis.

Experimental Protocols

In Vitro CNDP2 Enzymatic Assay

This protocol quantifies the hydrolytic activity of CNDP2 against N-beta-alanyl-L-serine using a fluorescence-based detection of the released primary amine (Serine).

Reagents:

-

Buffer: 50 mM HEPES, pH 7.5.

-

Cofactor: 1 mM MnCl

. -

Substrate: 10 mM N-beta-alanyl-L-serine (Custom synthesis or commercial).

-

Enzyme: Recombinant human CNDP2 (0.1 µg/µL).

-

Derivatization Agent: OPA (o-Phthaldialdehyde) reagent.

Step-by-Step Methodology:

-

Pre-incubation: Mix 10 µL of CNDP2 with 80 µL of Buffer containing MnCl

. Incubate at 37°C for 10 minutes to activate the metalloprotease. -

Reaction Start: Add 10 µL of Substrate (Final conc: 1 mM).

-

Kinetic Phase: Incubate at 37°C for 0, 5, 10, 20, and 30 minutes.

-

Quenching: Stop reaction by adding 100 µL of 10% Trichloroacetic Acid (TCA). Centrifuge at 12,000 x g for 5 min.

-

Derivatization: Mix 20 µL of supernatant with 100 µL OPA reagent. Incubate 2 min at RT.

-

Detection: Measure Fluorescence (Ex: 340 nm, Em: 455 nm).

-

Note: Beta-alanine also reacts with OPA but with lower fluorescence yield than Serine. Use a Serine standard curve for quantification.

-

LC-MS/MS Quantification Workflow

For complex biological matrices (cell lysates, plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary specificity.

Instrument Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 5 minutes.

Table 1: MRM Transitions for Detection

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| N-beta-alanyl-L-serine | 177.1 | 90.1 (Serine fragment) | 15 | Positive |

| N-beta-alanyl-L-serine | 177.1 | 72.1 (Beta-ala fragment) | 20 | Positive |

| L-Serine | 106.1 | 60.1 | 10 | Positive |

| Beta-Alanine | 90.1 | 30.1 | 12 | Positive |

| Internal Std (Ser-d3) | 109.1 | 63.1 | 10 | Positive |

Analytical Workflow Diagram

The following DOT diagram outlines the critical path for validating N-beta-alanyl-L-serine degradation in a drug development context (e.g., stability testing).

Figure 2: Standardized workflow for assessing metabolic stability of beta-dipeptides.

References

-

Teufel, M. et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry. Link

-

Pegova, A. et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. Link

-

Vistoli, G. et al. (2016). Carnosinase-2 (CNDP2): A versatile enzyme with potential therapeutic applications.[3] Molecules.[1][2][4][5][3][6][7][8][9][10][11][12] Link

-

Blancquaert, L. et al. (2016). Beta-alanine metabolism, transport and supplementation. Sports Medicine. Link

-

Locasale, J.W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosine Dipeptidase(Cndp): An emerging therapeutic target for metabolic diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.regionh.dk [research.regionh.dk]

- 6. sinobiological.com [sinobiological.com]

- 7. Serine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | L-serine metabolic regulation and host respiratory homeostasis [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Investigational Profile: Antioxidant Properties of N-beta-alanyl-L-serine in vitro

Executive Summary

Compound: N-beta-alanyl-L-serine (

This technical guide analyzes the physicochemical and antioxidant properties of N-beta-alanyl-L-serine , a structural analog of the endogenous antioxidant Carnosine (

This substitution creates a unique chemical probe: it retains the acrolein-scavenging potential of the

Mechanistic Foundations

Structural Homology and Divergence

The antioxidant capacity of histidine-containing dipeptides (HCDs) like Carnosine is multifactorial. By analyzing

| Feature | Carnosine ( | Mechanistic Implication | |

| N-Terminus | Both retain anti-glycation activity (carbonyl quenching). | ||

| C-Terminus | L-Histidine (Imidazole) | L-Serine (Hydroxyl) | |

| pKa (Side chain) | ~6.0 | ~13.6 | |

| Metabolism | Hydrolyzed by Carnosinase | Hydrolysis yields L-Serine | Potential source for de novo Glutathione (GSH) synthesis. |

Proposed Antioxidant Mechanisms

While

-

Carbonyl Scavenging (Anti-Glycation): The free amino group on the

-alanine residue can nucleophilically attack reactive carbonyl species (RCS) like methylglyoxal and acrolein, preventing protein cross-linking. -

GSH Precursor Delivery: Intracellular hydrolysis releases L-Serine, a critical precursor for Glycine and Cysteine synthesis, which are rate-limiting for Glutathione (GSH) production.

-

Peptide Transporter Efficiency: Dipeptides are often transported more efficiently than free amino acids via PEPT1/2 transporters, potentially increasing intracellular L-serine bioavailability compared to free L-serine supplementation.

Figure 1: Proposed dual-mechanism of action. Direct scavenging of carbonyls by the N-terminus and indirect ROS neutralization via the Glutathione biosynthetic pathway.

Experimental Protocols

Chemical Synthesis (Solid Phase)

Since

Reagents:

-

Resin: 2-Chlorotrityl chloride resin (high acid sensitivity).

-

Amino Acids: Fmoc-L-Ser(tBu)-OH, Fmoc-beta-Ala-OH.

-

Coupling: HBTU/DIPEA.

Protocol:

-

Loading: Swell resin in DCM. React with Fmoc-L-Ser(tBu)-OH (1.2 eq) and DIPEA (4 eq) for 2 hours. Cap unreacted sites with methanol.

-

Deprotection: Wash with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

-

Coupling: Add Fmoc-beta-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Shake for 1 hour.

-

Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes the tBu protecting group from Serine.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

In Vitro Antioxidant Assays

To rigorously evaluate

A. DPPH Radical Scavenging Assay

Purpose: Measures direct electron transfer ability.

Expectation:

-

Prepare 0.1 mM DPPH solution in methanol.

-

Add 100 µL sample (0.5 - 20 mM) to 100 µL DPPH.

-

Incubate in dark for 30 min.

-

Measure Absorbance at 517 nm.

-

Calculation:

.

B. Carbonyl Scavenging (Acrolein)

Purpose:[1] Measures anti-glycation potential (critical for

-

Incubate 10 mM Acrolein with 10 mM

-Ala-Ser in phosphate buffer (pH 7.4) at 37°C. -

Aliquot at 0, 1, 4, and 24 hours.

-

Derivatize remaining acrolein with 2,4-dinitrophenylhydrazine (DNPH).

-

Analyze via HPLC (UV 370 nm).

-

Self-Validation: The disappearance of free acrolein indicates Schiff base formation with the

-alanine amino group.

Cellular Cytoprotection (Neuroprotection Model)

Purpose: Determine if the dipeptide confers protection superior to free amino acids in a biological system.

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12.

Stressor: Hydrogen Peroxide (

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. -

Pre-treatment: Treat with

-Ala-Ser (0.1, 1, 5, 10 mM) for 24 hours.-

Controls: Vehicle, Carnosine (5 mM), Free L-Serine + Free

-Alanine (5 mM).

-

-

Insult: Wash cells, then expose to 100 µM

for 4 hours. -

Readout: MTT Assay (Cell Viability) or DCFDA (Intracellular ROS).

Figure 2: Cellular assay workflow for evaluating cytoprotective efficacy against oxidative stress.

Data Interpretation & Expected Outcomes[3][4][5][6]

When analyzing results, researchers should look for the "Dipeptide Advantage"—where the conjugated form outperforms the equimolar mixture of free amino acids.

| Assay | Expected Result for | Interpretation |

| DPPH / ABTS | Low / Negligible | Confirms imidazole ring is required for direct radical scavenging. |

| Metal Chelation | Low | Hydroxyl group is a poor ligand for |

| Acrolein Quenching | High | The N-terminal amino group remains active; comparable to Carnosine. |

| Cell Viability ( | Moderate to High | Protection likely driven by intracellular serine delivery (GSH synthesis) rather than direct scavenging. |

Critical Analysis:

If

References

-

Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

-

Metcalf, J. S., et al. (2018). L-Serine: a Potential Therapy for Neurodegenerative Disease. Neurotoxicity Research. Link

-

Anderson, E. J., et al. (2018). A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress.[1][2] Journal of Clinical Investigation. Link[2]

-

BenchChem. (2025). Solid-Phase Synthesis Protocols for Dipeptides. Link

-

PubChem. (2025). Compound Summary: Beta-alanyl-l-serine.[3][4][5][6][7] National Library of Medicine. Link

Sources

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - COS - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C6H12N2O4 - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - Beta-alanyl-l-serine (C6H12N2O4) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Optimized Solid-Phase Synthesis of N-β-Alanyl-L-Serine using Fmoc Chemistry

Abstract & Scope

This application note details a robust, high-purity protocol for the synthesis of N-β-alanyl-L-serine (H-β-Ala-Ser-OH) via Fmoc solid-phase peptide synthesis (SPPS). While a dipeptide may appear trivial, the presence of a C-terminal serine introduces specific challenges regarding racemization during resin loading and side-chain protection stability. This guide utilizes 2-Chlorotrityl Chloride (2-CTC) resin to mitigate C-terminal epimerization and employs an optimized cleavage cocktail to ensure complete removal of the tert-butyl (tBu) ether on the serine side chain.

Strategic Planning & Chemical Logic

The Molecule

N-β-alanyl-L-serine is a naturally occurring dipeptide structurally related to carnosine (β-alanyl-L-histidine). Unlike α-amino acids, β-alanine provides a flexible backbone due to the extra methylene group, which can influence coupling kinetics and solubility.

Resin Selection: The Case for 2-CTC

For this synthesis, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin for three critical reasons:

-

Racemization Control: Loading the first amino acid (Fmoc-Ser(tBu)-OH) onto Wang resin requires DMAP, which catalyzes the abstraction of the α-proton, leading to significant racemization (D-Ser formation). 2-CTC loading proceeds via nucleophilic substitution (SN1/SN2 mechanism) with DIPEA, preserving chiral integrity [1].

-

Steric Bulk: The trityl group prevents the formation of diketopiperazines (DKP), a common side reaction in dipeptide synthesis where the N-terminus attacks the C-terminal ester, cleaving the peptide from the resin prematurely.[1]

-

Mild Conditions: 2-CTC is acid-labile, allowing for flexibility in cleavage strategies, although for this specific target, we will use strong acid to remove the tBu group simultaneously.

Protecting Group Strategy

-

N-Terminus: Fmoc (Fluorenylmethyloxycarbonyl) – Removed by base (Piperidine).[1]

-

Side Chain (Serine): tert-butyl (tBu) ether – Acid labile, removed during final cleavage.[2]

Materials & Reagents

| Component | Reagent | Grade/Specification |

| Solid Support | 2-Chlorotrityl Chloride Resin | 100-200 mesh, Loading: 1.0–1.6 mmol/g |

| Amino Acids | Fmoc-L-Ser(tBu)-OH | >99% Purity, L-isomer |

| Fmoc-β-Ala-OH | >99% Purity | |

| Coupling Agents | HBTU or DIC/Oxyma | HBTU is standard; DIC/Oxyma is greener/safer |

| Base | N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade (Amine-free) |

| Solvents | DMF, DCM | Anhydrous for loading; HPLC grade for washing |

| Deprotection | 20% Piperidine in DMF | Freshly prepared |

| Cleavage | TFA, TIS, Water | Trifluoroacetic acid (95%), Triisopropylsilane |

Experimental Workflow (Visualization)

Figure 1: Optimized SPPS workflow for β-Ala-Ser synthesis. Note the critical capping step to prevent truncated sequences.

Detailed Protocol

Step 1: Resin Loading (The Critical Anchor)

Rationale: We use a lower equivalent of amino acid compared to coupling steps to control substitution levels and save reagents.

-

Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Add 10 mL anhydrous DCM (Dichloromethane) and swell for 30 minutes. Drain.

-

Loading Solution: Dissolve Fmoc-L-Ser(tBu)-OH (0.6 – 0.8 equivalents relative to resin capacity) in 10 mL DCM. Add DIPEA (4.0 equivalents).

-

Note: Do not use DMF for loading 2-CTC if possible; DCM promotes better SN1 reaction kinetics with the trityl chloride.

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping (Methanolysis): This step is mandatory. Add 1 mL of Methanol (MeOH) and 2 mL DIPEA directly to the reaction mixture. Agitate for 20 minutes.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[5]

Step 2: Fmoc Deprotection[1]

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treat with 10 mL solution for 5 minutes. Drain.

-

Treat with 10 mL fresh solution for 15 minutes. Drain.

-

-

Wash: DMF (5x), DCM (3x).

-

Validation: Perform a UV check of the filtrate (dibenzofulvene-piperidine adduct absorbs at 301 nm) or a qualitative Kaiser Test (Result should be dark blue, indicating free amines).

Step 3: Coupling β-Alanine

Rationale: β-Alanine is less sterically hindered than α-amino acids, but standard activation is still required.

-

Activation: In a separate vial, dissolve:

-

Fmoc-β-Ala-OH (3.0 equivalents)

-

HBTU (2.9 equivalents)

-

DIPEA (6.0 equivalents) in minimal DMF.

-

Activate for 2-3 minutes before adding to resin.

-

-

Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes.

-

Wash: DMF (4x).

-

QC: Perform Kaiser Test.

-

Pass: Yellow/Colorless beads (No free amines).

-

Fail: Blue beads (Incomplete coupling). Action: Re-couple.

-

Step 4: Final Fmoc Removal

Repeat the deprotection protocol from Step 2 to remove the N-terminal Fmoc group from the β-alanine. Wash thoroughly with DMF, then DCM, then Methanol to shrink the resin. Dry resin under vacuum/nitrogen.

Step 5: Global Cleavage & Side-Chain Deprotection

Rationale: The tBu group on Serine requires high acid concentration for removal. Water is essential to scavenge the tBu cations and prevent O-alkylation of the peptide.

-

Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

-

Caution: TIS (Triisopropylsilane) is a scavenger.[6] If TIS is unavailable, TES (Triethylsilane) is a valid substitute.

-

-

Reaction: Add 10-15 mL of cocktail per gram of resin. Agitate for 2.0 to 2.5 hours .

-

Expert Insight: Do not shorten this time. Ser(tBu) cleavage is slower than Trt or Boc removal. Incomplete cleavage yields the +56 Da impurity [2].

-

-

Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash resin with 2 mL TFA and combine.[7]

Step 6: Isolation (Ether Precipitation)

-

Concentrate the TFA solution to ~3-5 mL using a rotary evaporator (do not dry completely).

-

Add cold diethyl ether (40 mL) to the oil. A white precipitate (the peptide) should form immediately.

-

Centrifuge (3000 rpm, 5 min) and decant the ether.

-

Resuspend in fresh ether and repeat centrifugation 2x to remove TFA traces.

-

Lyophilize the resulting pellet from water/acetonitrile.

Analytical Quality Control

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | [M+H]+ = 177.1 Da (approx) |

| Purity | RP-HPLC (C18 Column) | >95% Area Under Curve |

| Racemization | Chiral HPLC or Marfey's Reagent | <1% D-Ser isomer |

Note on Mass Spec: The target mass is low (MW ~176.17 g/mol ). Ensure your MS detector scanning range includes the low mass region (start at m/z 50 or 100).

References

-

BenchChem. (2025).[2][7] Application Notes and Protocols for Peptide Synthesis Using 2-Chlorotrityl Chloride Resin. Retrieved from

-

Bachem. (2023).[5] Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from

-

MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from

-

Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from

Sources

HPLC method development for detection of N-beta-alanyl-L-serine

Application Note: HPLC & LC-MS/MS Method Development for N- -alanyl-L-serine

Abstract & Strategic Overview

N-

-

Retention Failure: The molecule is too hydrophilic for standard C18 Reverse Phase Liquid Chromatography (RPLC), often eluting in the void volume (

). -

Detection Limits: It lacks a strong chromophore (no aromatic rings), making standard UV detection (254 nm) impossible and low-UV (200-210 nm) susceptible to noise and interference.

This guide provides two validated pathways based on available instrumentation:

-

Protocol A (Gold Standard): HILIC-MS/MS for direct, high-sensitivity analysis without derivatization.

-

Protocol B (Accessible Alternative): Pre-column Derivatization (OPA) with RPLC-FLD for laboratories equipped with standard HPLC fluorescence detectors.

Decision Matrix: Selecting Your Protocol